molecular formula C13H18O5 B3260897 (2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol CAS No. 3359-35-1

(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol

Cat. No.: B3260897
CAS No.: 3359-35-1
M. Wt: 254.28 g/mol
InChI Key: UHQDDNIUJBFOEL-BQSNPHCVSA-N
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Description

(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective oxidation, and stereoselective reduction. Common reagents used in these reactions include protecting agents like acetyl chloride, oxidizing agents such as pyridinium chlorochromate, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol shares similarities with other oxane derivatives, such as (2S,3R,4R,5R,6R)-2-methyl-6-methoxyoxane-3,4,5-triol and (2S,3R,4R,5R,6R)-2-methyl-6-ethoxyoxane-3,4,5-triol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3/t8-,10-,11+,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDDNIUJBFOEL-BQSNPHCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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